Flufenacet

Catalog No.
S606802
CAS No.
142459-58-3
M.F
C14H13F4N3O2S
M. Wt
363.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenacet

CAS Number

142459-58-3

Product Name

Flufenacet

IUPAC Name

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide

Molecular Formula

C14H13F4N3O2S

Molecular Weight

363.33 g/mol

InChI

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3

InChI Key

IANUJLZYFUDJIH-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F

solubility

1.54e-04 M
Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200
In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C

Synonyms

Fluthiamid; Fluthiamide; Thiafluamide; BAY-FOE 5043; Define DF; FOE 5043; N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide;

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F

The exact mass of the compound Flufenacet is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.54e-04 msolubility in organic solvents (g/l at 20 °c): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200in water, 56 mg/l (ph 4) at 25 °c; 56 mg/l (ph 7) at 25 °c; 54 mg/l (ph 9) at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of thiadiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Flufenacet is a highly active oxyacetamide herbicide that functions as a Group 15 (K3) inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. In agricultural and chemical formulation contexts, it is primarily procured as a pre-emergence and early post-emergence active ingredient for the control of annual grasses and broadleaf weeds, particularly in winter cereals like wheat and barley. Unlike generic chloroacetamides, Flufenacet is characterized by its relatively low aqueous solubility (approximately 56 μg/mL) and high binding affinity to soil organic matter, which limits its leaching potential in high-moisture environments [1]. Its potent inhibition of fatty acid elongase (FAE) enzymes not only underpins its commercial utility against herbicide-resistant weed biotypes but also establishes it as a critical reference standard in biochemical assays targeting lipid biosynthesis pathways [2].

While S-metolachlor and pyroxasulfone are frequently considered in-class procurement alternatives for VLCFA inhibition, they are not universally interchangeable with Flufenacet in formulation or application. S-metolachlor exhibits a water solubility nearly ten times higher than Flufenacet, resulting in significantly higher mobility and a greater risk of leaching out of the target weed germination zone during heavy rainfall events[1]. Conversely, while pyroxasulfone offers extended residual control, it requires highly specific application timing (e.g., delayed pre-emergence in wheat) to avoid severe crop phytotoxicity, whereas Flufenacet demonstrates superior crop safety for early pre-emergence applications in winter cereals . Furthermore, against specific ACCase- and ALS-resistant grass biotypes, generic chloroacetamides frequently fail to achieve the >90% control thresholds that Flufenacet reliably provides, making substitution a critical risk for formulators targeting resistant weed markets[2].

Superior Pre-Emergence Efficacy Against Resistant Grasses

In comparative field trials evaluating pre-emergence control of difficult grasses, Flufenacet demonstrates significantly higher efficacy than standard chloroacetamides. For example, in grain sorghum trials, Flufenacet achieved ≥94% control of large crabgrass, whereas S-metolachlor failed to exceed 65% control under identical conditions [1]. Furthermore, against resistant Italian ryegrass, Flufenacet-based pre-emergence applications consistently outperform older ACCase inhibitors like diclofop (73–77% vs. 57% control) [2].

Evidence DimensionWeed control efficacy (Large crabgrass)
Target Compound DataFlufenacet: ≥94% control
Comparator Or BaselineS-metolachlor: <65% control
Quantified Difference≥29% absolute increase in control efficacy
ConditionsPre-emergence field application, evaluated 2-4 weeks post-application

Buyers formulating herbicides for regions with resistant grass biotypes must prioritize Flufenacet over S-metolachlor to ensure commercially acceptable control rates.

Reduced Aqueous Solubility for Enhanced Soil Surface Stability

The environmental mobility and leaching potential of soil-applied herbicides are heavily dependent on their aqueous solubility. Flufenacet possesses a water solubility of approximately 56 μg/mL. In contrast, the widely used in-class substitute S-metolachlor has a solubility of 488–530 μg/mL, and dimethenamid reaches 1174 μg/mL[1]. Because Flufenacet is nearly an order of magnitude less water-soluble than S-metolachlor, it binds more readily to the soil matrix and exhibits significantly lower leaching potential during heavy rainfall events [2].

Evidence DimensionAqueous solubility (indicator of leaching potential)
Target Compound DataFlufenacet: 56 μg/mL
Comparator Or BaselineS-metolachlor: 488–530 μg/mL; Dimethenamid: 1174 μg/mL
Quantified Difference8.7x to 9.4x lower water solubility compared to S-metolachlor
ConditionsStandard physicochemical property evaluation in aqueous medium

Formulators targeting high-rainfall agricultural zones should procure Flufenacet to minimize groundwater contamination and maintain the active ingredient in the weed germination zone.

Exceptional Target-Site Affinity for Fatty Acid Elongase (FAE) Inhibition

Flufenacet acts as a potent inhibitor of the very-long-chain fatty acid (VLCFA) elongase complex. In advanced biochemical assays evaluating FAE inhibition (using Entamoeba models to test K3 group herbicides), Flufenacet demonstrated an IC50 of 1.6 μM for trophozoite proliferation and 0.48 μM for cyst formation [1]. When compared to other FAE inhibitors, Flufenacet was substantially more potent than fenoxasulfone (IC50 = 7.0 μM) and cafenstrole (IC50 = 70 μM) [1].

Evidence DimensionIC50 for FAE-mediated cell proliferation inhibition
Target Compound DataFlufenacet: 1.6 μM
Comparator Or BaselineFenoxasulfone: 7.0 μM; Cafenstrole: 70 μM
Quantified Difference4.3x more potent than fenoxasulfone; 43x more potent than cafenstrole
ConditionsIn vitro E. histolytica trophozoite proliferation assay

For R&D procurement focused on FAE inhibition or novel VLCFA-targeting pipeline development, Flufenacet provides a significantly more potent baseline standard than cafenstrole or fenoxasulfone.

Formulation of Pre-Emergence Herbicides for Resistant Grasses

Due to its >94% efficacy against difficult grasses like large crabgrass and ACCase-resistant Italian ryegrass, Flufenacet is the preferred active ingredient for pre-emergence formulations where older chloroacetamides (like S-metolachlor) have lost commercial viability[1].

Development of Surface-Stable Agrochemicals for High-Rainfall Zones

Leveraging its low aqueous solubility (56 μg/mL), Flufenacet is ideal for formulating soil-applied herbicides in regions prone to heavy rainfall. It remains bound in the upper soil profile significantly better than S-metolachlor or dimethenamid, reducing leaching risks [2].

Reference Standard for VLCFA and FAE Inhibition Assays

Because of its exceptional biochemical potency (IC50 = 1.6 μM in FAE inhibition models), Flufenacet serves as a premium baseline comparator for agrochemical and pharmaceutical R&D programs screening novel K3-group compounds or fatty acid elongase inhibitors[3].

Color/Form

White to tan solid
White solid

XLogP3

3.6

Boiling Point

Decomposes

Density

1.312 g/mL

LogP

3.2 (LogP)
Kow = 1600 at 24 °C (log Kow = 3.20)

Odor

Mercaptan-like odo

Melting Point

76.0 °C
76-79 °C

UNII

OL44PP5145

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.75e-07 mmHg
6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

142459-58-3

Wikipedia

Flufenacet

Use Classification

Agrochemicals -> Herbicides
Herbicides
Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Flufenacet can be made by reaction of equivalent quantities of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with 2-hydroxy-[N-(4-fluoropheny)-N-isopropyl] acetamide in the presence of sodium hydroxide in acetone at 0 - 5 °C.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies flufenacet (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
FOE 5043 DF Herbicide formulation applied by ground only at 12 to 21 ounces per acre to corn and 7 to 12 ounces per acre to soybeans. Axiom DF Herbicide formulation applied by ground only at 13 to 23 ounces per acre to corn and 7 to 13 ounces per acre to soybeans.

Analytic Laboratory Methods

Residues by gas chromatography/mass spectrometry.
Crop residues briefly oxidized and hydrolyzed by fluoroaniline by digesting the crop mixture with sulfuric acid. The fluoroaniline is separated from the crop matrix by steam distillation after making the crop digest basic. The fluoroaniline is extracted from the steam distillate and derivatized. The derivative is measured by GC/MS ion monitoring (gc/ms-sim).

Storage Conditions

Store in cool dry place. Storage above 100 °F results in loss of active ingredient.
Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area. /Axiom DF Herbicide/

Stability Shelf Life

Stable at normal warehouse temperatures. Corroded tinplate, steel & brass. Did not corrode aluminum & stainless steel.

Dates

Last modified: 08-15-2023

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